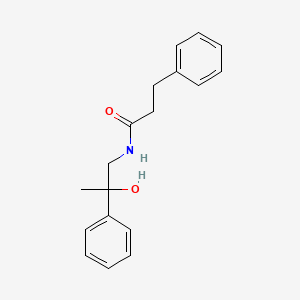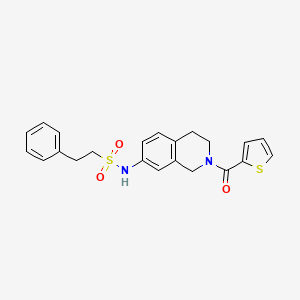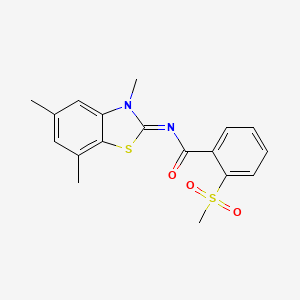![molecular formula C18H19N5O B2658383 N-([2,3'-联吡啶]-3-基甲基)-1,3,5-三甲基-1H-吡唑-4-甲酰胺 CAS No. 1903548-81-1](/img/structure/B2658383.png)
N-([2,3'-联吡啶]-3-基甲基)-1,3,5-三甲基-1H-吡唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc . It may also include information about its occurrence or synthesis .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves retrosynthetic analysis, which is a problem-solving technique used to plan the synthesis of organic molecules .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together . Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can include understanding the mechanisms of these reactions .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include its phase (solid, liquid, gas), melting and boiling points, chemical stability, reactivity, and many others .科学研究应用
Coordination Chemistry
N-({[2,3’-bipyridine]-3-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide: is extensively used in coordination chemistry due to its ability to act as a bidentate ligand. The bipyridine moiety can coordinate with metal ions, forming stable complexes. These complexes are crucial for studying the thermodynamics and kinetics of metal-ligand interactions, which are fundamental in understanding various chemical processes .
Catalysis
In the field of catalysis, this compound serves as a ligand in transition-metal catalyzed reactions. Its ability to form stable complexes with metals like palladium, platinum, and ruthenium makes it valuable in catalytic cycles. These metal-ligand complexes are used in various organic transformations, including cross-coupling reactions, hydrogenation, and oxidation processes .
Photochemistry and Photophysics
The compound’s bipyridine structure is also significant in photochemistry and photophysics. Metal complexes of this ligand are used as photosensitizers in light-induced processes. These complexes can absorb light and transfer energy or electrons, making them useful in applications such as solar energy conversion and photodynamic therapy .
Supramolecular Chemistry
In supramolecular chemistry, N-({[2,3’-bipyridine]-3-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is employed to construct supramolecular architectures. Its ability to form strong and directional interactions with metal ions allows for the creation of complex structures like metal-organic frameworks (MOFs) and coordination polymers. These structures have applications in gas storage, separation, and catalysis .
Biological Activity
This compound has potential applications in the field of medicinal chemistry due to its biological activity. The bipyridine moiety is known to exhibit antimicrobial and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various biological systems, potentially leading to the development of new therapeutic agents .
Analytical Chemistry
In analytical chemistry, the compound is used as a reagent for the detection and quantification of metal ions. Its strong binding affinity for metals makes it suitable for use in spectroscopic and electrochemical methods to analyze metal concentrations in various samples. This application is particularly important in environmental monitoring and industrial processes .
Material Science
The compound’s ability to form stable metal complexes is also exploited in material science. These complexes can be incorporated into polymers and other materials to enhance their properties, such as conductivity, stability, and mechanical strength. This makes them useful in the development of advanced materials for electronics, coatings, and other applications .
Environmental Chemistry
In environmental chemistry, N-({[2,3’-bipyridine]-3-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is used in the remediation of heavy metal contamination. Its strong binding affinity for metal ions allows it to be used in processes that remove toxic metals from water and soil, contributing to environmental cleanup efforts .
These diverse applications highlight the versatility and importance of this compound in various scientific research fields. If you have any specific area you’d like to explore further, feel free to let me know!
Recent Progress on the Synthesis of Bipyridine Derivatives The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime Bipyridines: Synthesis, Functionalization and Applications
安全和危害
未来方向
属性
IUPAC Name |
1,3,5-trimethyl-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-12-16(13(2)23(3)22-12)18(24)21-11-15-7-5-9-20-17(15)14-6-4-8-19-10-14/h4-10H,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMPWQATYCKPCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[2,3'-bipyridine]-3-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-chlorophenoxy)-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2658306.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2658311.png)
![N-cyclohexyl-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2658312.png)
![2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2658315.png)
![4-butoxy-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2658316.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2658318.png)
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2658319.png)

![N-(4-ethylphenyl)-2-fluoro-5-[(4-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2658322.png)
![5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2658323.png)